Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound that features a thiophene ring, a thiazepane ring, and a methanone group
Mechanism of Action
Target of Action
Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a type of thienothiophene . Thienothiophenes are known to have a wide range of applications in pharmaceuticals . They have been reported to have various pharmacological roles, including anti-tumor, antiviral, antibiotic, antiglaucoma, and as inhibitors of platelet aggregation . .
Mode of Action
It is known that thienothiophenes can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .
Biochemical Pathways
This compound, as a type of thienothiophene, may affect various biochemical pathways. Thienothiophenes have been reported to have roles in many applications, including pharmacological and optoelectronic properties . .
Result of Action
Thienothiophenes have been reported to have various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the formation of the methanone group through oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methanone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The thiophene and thiazepane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its conductive and optoelectronic properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiophene and thiazepane rings, such as:
- Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Thiophen-3-yl(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone
- Thiophen-3-yl(7-(p-tolyl)-1,4-thiazepan-4-yl)methanone
Uniqueness
Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to the specific positioning of the thiophene and thiazepane rings, as well as the presence of the methanone group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-4-2-3-5-15(13)16-6-8-18(9-11-21-16)17(19)14-7-10-20-12-14/h2-5,7,10,12,16H,6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBHBQSAWSOVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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